1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea
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Overview
Description
1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole ring, a furan ring, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea moiety can yield sulfonyl derivatives, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole and furan rings may contribute to its binding affinity and specificity, while the thiourea moiety may play a role in its reactivity.
Comparison with Similar Compounds
Similar Compounds
1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)urea: Similar structure but with a urea moiety instead of thiourea.
1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)guanidine: Similar structure but with a guanidine moiety.
Uniqueness
The uniqueness of 1-[4-Chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-YL)phenyl]-3-(furan-2-carbonyl)thiourea lies in its combination of functional groups, which may confer specific chemical and biological properties
Properties
IUPAC Name |
N-[[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3S/c1-11-8-16-18(9-12(11)2)28-20(24-16)14-10-13(5-6-15(14)22)23-21(29)25-19(26)17-4-3-7-27-17/h3-10H,1-2H3,(H2,23,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMQKRZFUAEZKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)NC(=S)NC(=O)C4=CC=CO4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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